molecular formula C13H19NO2S B13568677 Tert-butyl 2-((4-aminophenyl)thio)propanoate

Tert-butyl 2-((4-aminophenyl)thio)propanoate

Cat. No.: B13568677
M. Wt: 253.36 g/mol
InChI Key: GLIVBTRFWBSAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-((4-aminophenyl)thio)propanoate is an organic compound that features a tert-butyl ester group, an aminophenyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((4-aminophenyl)thio)propanoate typically involves the reaction of tert-butyl 2-bromopropanoate with 4-aminothiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-aminothiophenol attacks the bromine atom of tert-butyl 2-bromopropanoate, resulting in the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((4-aminophenyl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Acyl chlorides, anhydrides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

Tert-butyl 2-((4-aminophenyl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4-aminophenyl)thio)propanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-bromopropanoate: A precursor in the synthesis of tert-butyl 2-((4-aminophenyl)thio)propanoate.

    4-aminothiophenol: Another precursor used in the synthesis.

    Tert-butyl 2-((4-nitrophenyl)thio)propanoate: A similar compound with a nitro group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and a thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

tert-butyl 2-(4-aminophenyl)sulfanylpropanoate

InChI

InChI=1S/C13H19NO2S/c1-9(12(15)16-13(2,3)4)17-11-7-5-10(14)6-8-11/h5-9H,14H2,1-4H3

InChI Key

GLIVBTRFWBSAOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC(C)(C)C)SC1=CC=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.